(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Computational ADMET Drug-likeness prediction Physicochemical profiling

Research on pyrrolidine-containing kinase inhibitor fragments often lacks well-characterized compounds with verified computed descriptors for reproducible screening. This compound, with a unique pyridin-4-yloxy and 4-pyrrol-1-ylphenyl methanone substitution, serves as a structurally defined baseline. - Defined computed descriptors (TPSA 47.4 Ų, XLogP3 2.6, 0 HBD) for QSPR model input. - Suitable as a comparator in matched molecular pair analyses to explore polar/lipophilic substituent effects. - Unambiguous PubChem registry ensures procurement of a substance with verified 2D/3D structural identifiers.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 2034616-82-3
Cat. No. B2421108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
CAS2034616-82-3
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C20H19N3O2/c24-20(16-3-5-17(6-4-16)22-12-1-2-13-22)23-14-9-19(15-23)25-18-7-10-21-11-8-18/h1-8,10-13,19H,9,14-15H2
InChIKeyKPJKGZAYFQIKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Profile


(4-(1H-Pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034616-82-3, PubChem CID 121017418) is a synthetic small molecule with the molecular formula C20H19N3O2 and a molecular weight of 333.4 g/mol [1]. Its structure features a central pyrrolidine ring substituted with a pyridin-4-yloxy ether and an N-linked 4-(1H-pyrrol-1-yl)phenyl methanone moiety [1]. Computed properties from PubChem indicate a topological polar surface area (TPSA) of 47.4 Ų, a calculated LogP (XLogP3-AA) of 2.6, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is listed in the PubChem database with a creation date of 2016-06-17 and has not been assigned a defined stereochemistry, possessing one undefined atom stereocenter [1].

Computational screening-ready

Well-characterized computed property profile supports QSPR and ADMET modeling workflows.

Structurally defined fragment

Verified 2D/3D structure and registry enable reproducible fragment-based discovery studies.

Physicochemical baseline

Distinct LogP and hydrogen bonding profile serves as a comparator in SAR series exploration.

Why Generic Substitution Is Not Warranted


At present, no primary research literature, peer-reviewed pharmacological studies, or granted patents could be identified that report quantitative, comparator-based biological activity data for the title compound [1]. A search of the National Library of Medicine's PubMed database and major patent repositories did not yield any publication where this specific compound was the subject of systematic structure-activity relationship analysis or had its potency compared directly to a defined analog set. The compound's listing in authoritative chemical registries such as PubChem confirms its existence as a distinct chemical entity with defined computed property descriptors, including a specific topological polar surface area, lipophilicity, and hydrogen bonding capacity [1]. These computed properties differ measurably from the in silico profiles of theoretical close analogs in which the pyridine ring is replaced by pyrimidine or the pyrrolidine core is exchanged for piperidine, but in the absence of empirical biological data, these structural differences cannot be linked to differential pharmacological performance. Therefore, procuring a general 'pyrrolidine-ether-benzamide' or 'FLT3 inhibitor fragment' as a substitute for this product would be scientifically unsupported: the physical and chemical properties are defined, but their biological consequences remain uncharacterized. Users must treat the compound as an early discovery tool compound whose differentiation from in-class analogs is defined exclusively by its structural uniqueness and computed physicochemical profile until comparative bioassay data become available from primary research.

Generic analog risk

Substituting a generic pyrrolidine-ether-benzamide lacks scientific basis — no bioactivity data exist for target.

Computed property gap

Analog TPSA or LogP differences remain unlinked to pharmacological performance; biological relevance unknown.

Donor-bearing analogs

Analogs with hydrogen bond donors may display altered permeability and target engagement, unvalidated.

Quantitative Differentiation Evidence


Topological Polar Surface Area Differentiation

The target compound possesses a topological polar surface area (TPSA) of 47.4 Ų as computed by Cactvs in PubChem [1]. This value falls below the commonly cited threshold of 60 Ų for good oral absorption and 140 Ų for blood-brain barrier penetration, placing it in a favorable zone for membrane permeability by computational criteria. When compared to a hypothetical close analog in which the pyridine-4-yloxy group is replaced by a pyrimidine-4-yloxy group (adding one additional nitrogen atom in the heterocycle and increasing TPSA by approximately 12–13 Ų), the target compound's lower TPSA suggests a measurably different predicted permeability profile. However, this comparison is based purely on in silico structural extrapolation and not on experimental permeability data.

TPSA Comparison
Class-level inference
47.4 Ų vs ~59–60 Ų (pyrimidine analog)
Lower TPSA suggests predicted higher membrane permeability; no experimental data.
In silico computation only; no empirical permeability assay.
Computational ADMET Drug-likeness prediction Physicochemical profiling

Lipophilicity Comparison

The experimentally validated computational LogP (XLogP3-AA) for the target compound is 2.6, as computed by PubChem [1]. This value indicates moderate lipophilicity, falling within the optimal range for drug-like molecules (typically 1–3). By comparison, the introduction of a trifluoromethyl (-CF3) group onto the pyridine ring—a chemical modification frequently employed in medicinal chemistry—would substantially increase lipophilicity. For instance, the structurally related compound 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-4-(trifluoromethyl)pyridine (CAS 2034621-83-3) is predicted to have an XLogP3-AA of approximately 3.3–3.5 due to the additional fluorine substituent, representing an increase of ~0.7–0.9 log units over the target compound [1][2]. This difference in lipophilicity is expected to influence solubility, metabolic stability, and off-target binding potential, although no experimental head-to-head comparison has been published.

Lipophilicity Comparison
Cross-study comparable
XLogP3 2.6 vs ~3.3–3.5 (CF₃ analog)
Moderate lipophilicity may favor solubility and metabolic stability; not experimentally compared.
No experimental LogD or shake-flask data available.
Lipophilicity Drug design Physicochemical property

Hydrogen Bonding Capacity Differentiation

The target compound exhibits zero hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA), as computed by Cactvs and reported by PubChem [1]. This donor/acceptor profile (0 HBD / 3 HBA) is distinctive within the pyrrolidine-ether-benzamide chemotype: many synthetic analogs incorporating a hydroxyl, primary amide, or sulfonamide substituent on the phenyl or pyridine ring would possess at least 1–2 HBDs. A lack of hydrogen bond donors is associated with improved membrane permeability, reduced susceptibility to P-glycoprotein efflux, and a lower likelihood of forming strong, water-mediated hydrogen bonds that can impede target binding. In the context of kinase inhibitor design, where hinge-region hydrogen bonding to the kinase backbone is critical, the exclusive presence of acceptor atoms (pyridine nitrogen, pyrrolidine oxygen, and carbonyl oxygen) and the absence of polar donor hydrogens may confer a unique binding orientation preference, distinguishing the target compound from donor-bearing analogs.

H-Bond Capacity
Class-level inference
0 HBD / 3 HBA vs 1–2 HBD / 3–5 HBA (donor-bearing analogs)
Absence of HBD may improve membrane permeability; predicted only.
No experimental permeability or Caco-2 data for validation.
Hydrogen bonding Molecular recognition Structure-based design

Research and Procurement Scenarios


Computational ADMET Screening and Pharmacophore Modeling

The compound's well-defined computed properties (TPSA 47.4 Ų, XLogP3 2.6, 0 HBD, 3 HBA) make it a suitable candidate for inclusion in computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening libraries. Procurement is justified for teams building quantitative structure-property relationship (QSPR) models for pyrrolidine-containing kinase inhibitor fragments, where the absence of hydrogen bond donors and moderate lipophilicity serve as baseline parameters that can be systematically varied [1].

Fragment-Based Lead Discovery Scaffold

With a molecular weight of 333.4 g/mol, the compound occupies the upper end of the fragment space and can serve as a structurally well-characterized starting point for fragment growing or merging strategies. Its unambiguous registry in PubChem ensures that procurement yields a substance with verified 2D and 3D structural descriptors, a prerequisite for reproducible fragment-based screening and subsequent X-ray crystallography or surface plasmon resonance (SPR) binding studies [1].

Negative Control or Selectivity Counter-Screen Probe

Given the compound's structural similarity to certain FLT3 inhibitor chemotypes but the absence of published FLT3 inhibitory activity for this exact structure, it may be deployed as a selectivity counter-screen probe in kinase profiling panels. Its unique substitution pattern (pyridin-4-yloxy at the pyrrolidine 3-position combined with a 4-pyrrol-1-ylphenyl methanone) offers a distinct pharmacophoric fingerprint that can help deconvolute structure-activity relationships within a broader pyrrolidine-ether kinase inhibitor series [1].

Physicochemical Comparator in SAR Exploration

The target compound's combination of moderate lipophilicity (LogP 2.6) and low polar surface area (47.4 Ų) distinguishes it from more polar or more lipophilic in-class analogs. It is therefore suitable as a central comparator compound in SAR investigations where the progressive introduction of polar functional groups (e.g., sulfonamide, carboxylate) or lipophilic substituents (e.g., trifluoromethyl, halogen) is being explored. Its procurement alongside systematically modified analogs enables the construction of matched molecular pair analyses anchored on a well-defined physicochemical baseline [1].

Application
Selection Property
Validation Focus
Computational ADMET screening
Computed permeability descriptors
In silico model reproducibility
Fragment-based lead discovery
Verified 2D/3D structural descriptors
Reproducible fragment screening
Selectivity counter-screen probe
Unique pharmacophoric fingerprint
Kinase panel selectivity context
SAR physicochemical comparator
Defined lipophilicity baseline
Matched molecular pair analysis
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